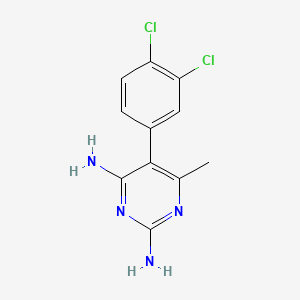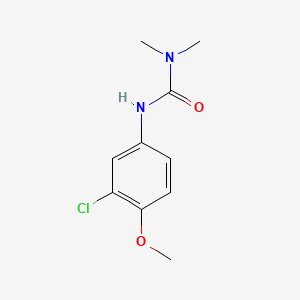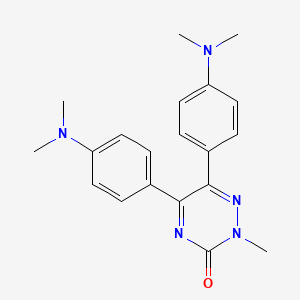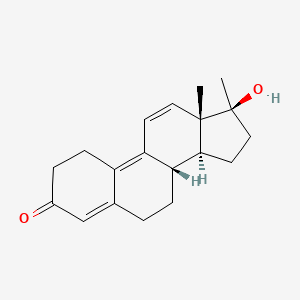
Milenperone
Vue d'ensemble
Description
La milenperone est un antagoniste des récepteurs de la dopamine qui a été étudié principalement pour son potentiel en tant que médicament antipsychotique. Elle a été étudiée pour son efficacité dans la gestion des comportements agressifs chez les patients atteints d'épilepsie et d'alcoolisme . La this compound s'est avérée prometteuse dans les essais cliniques pour le contrôle des troubles du comportement, ce qui en fait un composé d'intérêt en neuropsychopharmacologie .
Méthodes De Préparation
La synthèse de la milenperone implique plusieurs étapes clés. Une voie de synthèse comprend la réaction de la 4-(4-fluorobenzoyl)pipéridine avec le chloroforme et la 4-méthyl-2-pentanone, suivie de l'ajout de la 5-chloro-1,3-dihydro-2H-benzimidazol-2-one . Le mélange réactionnel est agité et chauffé à reflux pendant la nuit, puis purifié par chromatographie sur colonne en utilisant un mélange de trichlorométhane et de méthanol comme éluant . Le produit final est cristallisé dans la 4-méthyl-2-pentanone .
Analyse Des Réactions Chimiques
La milenperone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la this compound, modifiant ainsi ses propriétés pharmacologiques.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et divers nucléophiles pour les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
La this compound a été largement étudiée pour ses applications dans la gestion des comportements agressifs chez les patients atteints de troubles neurologiques. Elle a montré une efficacité dans la réduction des comportements tyranniques et rebelles, des paroles et des actes agressifs, de l'impulsivité, de l'égoïsme et de l'irritabilité chez les patients atteints d'épilepsie et d'alcoolisme . De plus, la this compound a été évaluée pour ses effets anti-agressifs chez les patients oligophrènes et les patients psychogériatriques . Son utilisation potentielle dans le traitement des troubles du comportement en fait un composé précieux en recherche psychiatrique.
Mécanisme d'action
La this compound exerce ses effets principalement par l'antagonisme des récepteurs de la dopamine, en particulier le récepteur D2 . En bloquant ces récepteurs, la this compound réduit l'activité de la dopamine, un neurotransmetteur associé à l'agression et à la psychose. Ce mécanisme contribue à contrôler le comportement agressif et d'autres symptômes psychiatriques. De plus, la this compound peut interagir avec d'autres systèmes de neurotransmetteurs, contribuant à son profil pharmacologique global .
Applications De Recherche Scientifique
Milenperone has been extensively studied for its applications in managing aggressive behavior in patients with neurological disorders. It has shown efficacy in reducing tyrannical and rebellious behavior, aggressive speech and actions, impulsivity, egotism, and irritability in patients with epilepsy and alcoholism . Additionally, this compound has been evaluated for its anti-aggressive effects in oligophrenic patients and psychogeriatric patients . Its potential use in treating behavioral disorders makes it a valuable compound in psychiatric research.
Mécanisme D'action
Milenperone exerts its effects primarily through antagonism of dopamine receptors, particularly the D2 receptor . By blocking these receptors, this compound reduces the activity of dopamine, a neurotransmitter associated with aggression and psychosis. This mechanism helps in controlling aggressive behavior and other psychiatric symptoms. Additionally, this compound may interact with other neurotransmitter systems, contributing to its overall pharmacological profile .
Comparaison Avec Des Composés Similaires
La milenperone est structurellement apparentée à d'autres dérivés de la butyrophénone, tels que l'halopéridol et la spipérone . Comparée à ces composés, la this compound possède un profil unique en raison de son action sélective sur les récepteurs de la dopamine et de son efficacité dans la gestion des comportements agressifs sans provoquer d'effets secondaires significatifs . D'autres composés similaires comprennent :
Halopéridol : Un antipsychotique largement utilisé avec un spectre d'action plus large mais un risque plus élevé d'effets secondaires extrapyramidaux.
L'action sélective de la this compound et son profil d'effets secondaires moins important en font un candidat prometteur pour des applications psychiatriques spécifiques.
Propriétés
IUPAC Name |
6-chloro-3-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClFN3O2/c23-17-4-7-20-19(14-17)25-22(29)27(20)11-1-10-26-12-8-16(9-13-26)21(28)15-2-5-18(24)6-3-15/h2-7,14,16H,1,8-13H2,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBESQBZOXMCXPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=C(C=C(C=C4)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208560 | |
| Record name | Milenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59831-64-0 | |
| Record name | Milenperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59831-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Milenperone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Milenperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Milenperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MILENPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GC5JKP4BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














